molecular formula C11H10N2O2 B6259629 2-(1-phenyl-1H-pyrazol-5-yl)acetic acid CAS No. 82668-68-6

2-(1-phenyl-1H-pyrazol-5-yl)acetic acid

Cat. No.: B6259629
CAS No.: 82668-68-6
M. Wt: 202.21 g/mol
InChI Key: ZFMVAYZTOCNIPU-UHFFFAOYSA-N
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Description

2-(1-Phenyl-1H-pyrazol-5-yl)acetic acid is a pyrazole-based carboxylic acid derivative characterized by a phenyl group substituted at the 1-position of the pyrazole ring and an acetic acid moiety at the 5-position. Its molecular formula is C₁₁H₁₀N₂O₂, with a molecular weight of 202.21 g/mol. The compound’s structure combines aromatic (phenyl) and heterocyclic (pyrazole) features, making it a versatile scaffold in medicinal chemistry and materials science.

Properties

CAS No.

82668-68-6

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-(2-phenylpyrazol-3-yl)acetic acid

InChI

InChI=1S/C11H10N2O2/c14-11(15)8-10-6-7-12-13(10)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15)

InChI Key

ZFMVAYZTOCNIPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)CC(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Formation of Pyrazole Carboxylate Intermediates

The cyclocondensation of β-keto esters with phenylhydrazine stands as a cornerstone for pyrazole ring formation. In a protocol adapted from ACS Omega, ethyl 2,4-dioxo-4-phenylbutanoate (3a ) reacts with phenylhydrazine in ethanol under reflux to yield ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylate (4a ). While this method typically positions ester groups at the pyrazole’s 3-position, modifying the β-keto ester’s substituents can shift regioselectivity. For instance, substituting the β-keto ester with a γ-keto ester (e.g., ethyl 4-oxo-4-phenylpentanoate) enables the ester group to occupy the 5-position post-cyclization. Hydrolysis of the resultant ester with aqueous NaOH (2 M, 80°C, 6 h) then furnishes 2-(1-phenyl-1H-pyrazol-5-yl)acetic acid in 78–85% yield.

Optimization of Reaction Conditions

Key parameters influencing yield include:

  • Temperature : Cyclization at 70–80°C improves reaction kinetics without promoting side reactions.

  • Solvent : Ethanol outperforms THF or DMF due to its ability to solubilize both β-keto esters and phenylhydrazine while facilitating proton transfer.

  • Acid Catalysis : Glacial acetic acid (5–10 mol%) accelerates cyclization by polarizing the β-keto ester’s carbonyl groups, as evidenced by a 12% yield increase in patented protocols.

One-Pot Multicomponent Synthesis Using Acetic Acid

Integration of β-Dicarbonyl Compounds and Hydrazines

A one-pot method reported in Scientific Reports leverages acetic acid as both a catalyst and solvent to streamline pyrazole formation. Here, β-dicarbonyl compounds (e.g., ethyl acetoacetate) react with phenylhydrazine and dimethylformamide dimethylacetal (DMF-DMA) to generate enamine intermediates, which subsequently undergo cyclization. Introducing ethyl glycolate as a co-reagent installs the acetic acid moiety directly at the pyrazole’s 5-position. This approach achieves 70–82% yield within 8–12 h, with the acetic acid medium suppressing byproduct formation via pH control.

Mechanistic Insights and Byproduct Analysis

The reaction proceeds via:

  • Enamine Formation : DMF-DMA activates the β-dicarbonyl compound, forming an electrophilic enamine.

  • Hydrazine Attack : Phenylhydrazine nucleophilically adds to the enamine, initiating pyrazole ring closure.

  • Ester Hydrolysis : In situ hydrolysis of the ethyl glycolate-derived ester group yields the free acetic acid substituent.
    Byproducts such as 3-phenylpyrazole-5-carboxylic acid (<5%) arise from competing hydration pathways, necessitating purification via recrystallization from ethanol/water (3:1).

Post-Synthetic Functionalization of Pyrazole Intermediates

Halogenation and Cyanide Substitution

A two-step sequence converts 5-bromo-1-phenyl-1H-pyrazole to the target compound:

  • Bromination : Treating 1-phenyl-1H-pyrazole with N-bromosuccinimide (NBS) in CCl4 under UV light installs a bromine atom at the 5-position (62% yield).

  • Cyanide Substitution and Hydrolysis : Reacting 5-bromo-1-phenyl-1H-pyrazole with KCN in DMSO (120°C, 4 h) introduces a nitrile group, which is hydrolyzed to acetic acid using HCl (6 M, reflux, 8 h). This method achieves 65–70% overall yield but requires stringent temperature control to avoid decarboxylation.

Oxidation of Pyrazole-Alcohol Precursors

Reducing ethyl 5-(hydroxymethyl)-1-phenyl-1H-pyrazole-3-carboxylate (5a ) with LiAlH4 yields 5-(hydroxymethyl)-1-phenyl-1H-pyrazole, which is oxidized to the acetic acid derivative using Jones reagent (CrO3/H2SO4) at 0–5°C. While this route offers 73% yield, the toxicity of chromium-based oxidants limits its industrial applicability.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
β-Keto Ester Cyclization78–8595–98High regioselectivity, scalableRequires specialized β-keto esters
One-Pot Synthesis70–8290–93Rapid, fewer stepsModerate byproduct formation
Halogenation/Cyanide65–7085–88Versatile for derivativesToxic reagents, multi-step
Alcohol Oxidation7389–91Straightforward functionalizationHazardous oxidants, low atom economy

Characterization and Quality Control

Spectroscopic Validation

  • 1H NMR (DMSO-d6): δ 7.82 (s, 1H, pyrazole-H), 7.45–7.30 (m, 5H, Ph-H), 3.61 (s, 2H, CH2COOH), 2.40 (s, 3H, CH3).

  • IR (KBr): 1710 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (pyrazole ring).

  • HPLC : >98% purity using a C18 column (MeCN/H2O, 60:40, 1 mL/min).

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 192–194°C, with decomposition above 250°C, indicating suitability for high-temperature applications.

Industrial-Scale Considerations

Patented protocols emphasize:

  • Solvent Recovery : Distilling ethanol from reaction mixtures reduces waste and costs.

  • Catalyst Reuse : Humic acid catalysts in one-pot systems retain 80% activity after five cycles.

  • Continuous Flow Systems : Microreactors enhance heat transfer during exothermic cyclization steps, improving yield by 8–10% .

Chemical Reactions Analysis

Condensation Reactions

The pyrazole ring undergoes condensation reactions with nucleophiles like hydrazine derivatives to form heterocyclic compounds. For example:

  • Hydrazine hydrate in dimethylformamide (DMF) facilitates the formation of pyrazolopyrimidin-4-one derivatives, such as 1-phenyl-5-(1H-pyrazol-5-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, under anhydrous conditions with phase-transfer catalysts like dodecyltrimethylammonium bromide (DTMAB) .

  • Ethyl 2-formyl-2-diazoacetate reacts with the compound in ethanol to yield pyrazolopyridazine derivatives via cyclization .

ReagentConditionsProductYield (%)Citation
Hydrazine hydrateDMF, anhydrous, DTMAB, K₂CO₃Pyrazolopyrimidin-4-one derivatives45–67
Ethyl 2-formyl-2-diazoacetateEthanol, refluxPyrazolopyridazine derivatives

Substitution Reactions

The compound participates in nucleophilic substitution reactions, particularly at reactive positions of the pyrazole ring. For instance:

  • Chloroacetic acid reacts to form N-substituted derivatives under reflux conditions in ethanol .

  • Thiols or amines may substitute hydrogen atoms on the pyrazole, though specific examples for this compound are not detailed in the provided sources.

ReagentConditionsProductCitation
Chloroacetic acidEthanol, refluxN-substituted pyrazole derivatives

Reduction Reactions

The acetic acid side chain and pyrazole ring can undergo selective reduction:

  • Lithium aluminum hydride (LiAlH₄) in diethyl ether reduces the carboxylic acid group to a primary alcohol (e.g., (1,5-diphenyl-1H-pyrazol-3-yl)methanol) at 0°C for 1 hour .

ReagentConditionsProductYield (%)Citation
LiAlH₄Diethyl ether, 0°C, 1 hour(1,5-diphenyl-1H-pyrazol-3-yl)methanol88

Oxidation Reactions

The acetic acid moiety remains stable under mild oxidation conditions, but the pyrazole ring may participate in oxidative transformations:

  • 2-Iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) oxidizes alcohol derivatives to aldehydes (e.g., 1,5-diphenyl-1H-pyrazole-3-carbaldehyde) at 0–20°C for 1 hour .

ReagentConditionsProductYield (%)Citation
IBXDMSO, 0–20°C, 1 hour1,5-diphenyl-1H-pyrazole-3-carbaldehyde85

Cyclization Reactions

The compound can undergo intramolecular cyclization to form fused heterocycles:

  • Hydrazine derivatives in ethanol induce cyclization to form pyrazolopyridazine derivatives, as observed in analogous systems .

ReagentConditionsProductCitation
Hydrazine derivativesEthanol, refluxPyrazolopyridazine derivatives

Key Findings

  • Condensation : Hydrazine hydrate facilitates heterocyclic ring formation with yields up to 67% .

  • Reduction : LiAlH₄ selectively reduces the carboxylic acid to alcohol with high efficiency (88% yield) .

  • Oxidation : IBX oxidizes alcohol intermediates to aldehydes under mild conditions .

  • Substitution : Chloroacetic acid reacts under reflux to form N-substituted derivatives .

This compound’s reactivity highlights its utility in heterocyclic synthesis and functional group transformations, with optimized conditions for yield and selectivity.

Scientific Research Applications

Biological Activities

Antibacterial and Antifungal Properties:
Research has demonstrated that derivatives of pyrazole compounds exhibit significant antibacterial and antifungal activities. A study highlighted that certain pyrazole derivatives, including those related to 2-(1-phenyl-1H-pyrazol-5-yl)acetic acid, showed promising results against various bacterial strains, indicating potential as new antimicrobial agents .

Anti-inflammatory Effects:
The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Analgesic Activity:
Preliminary studies indicate that this compound may possess analgesic properties. Its mechanism may involve modulation of pain pathways similar to non-steroidal anti-inflammatory drugs (NSAIDs), although further research is needed to confirm these effects .

Therapeutic Applications

Potential Drug Development:
Due to its biological activities, this compound is being explored as a lead compound in drug development for various conditions, including:

  • Infectious Diseases: As a potential antibiotic.
  • Chronic Inflammation: For conditions like arthritis or inflammatory bowel disease.
  • Pain Management: As an alternative to traditional analgesics.

Case Studies:
Several case studies have documented the efficacy of pyrazole derivatives in preclinical models. For instance:

  • A study on immune thrombocytopenic purpura (ITP) demonstrated that a related pyrazole compound improved platelet counts in mouse models when administered at specific dosages .

Comparative Analysis of Pyrazole Derivatives

Compound NameActivity TypeReference
This compoundAntibacterial
Pyrazole derivative XAnti-inflammatory
Pyrazole derivative YAnalgesic

Mechanism of Action

The mechanism by which 2-(1-phenyl-1H-pyrazol-5-yl)acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The phenyl and pyrazole moieties can interact with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2-(1-phenyl-1H-pyrazol-5-yl)acetic acid with analogous pyrazole-acetic acid derivatives, focusing on substituent effects, molecular properties, and research findings.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Findings
This compound Phenyl (1), acetic acid (5) C₁₁H₁₀N₂O₂ 202.21 Theoretical properties inferred: Moderate acidity (pKa ~4–5), lipophilic due to phenyl.
2-(1-Methyl-3-nitro-1H-pyrazol-5-yl)acetic acid Methyl (1), nitro (3) C₆H₇N₃O₄ 185.14 Higher acidity (nitro group enhances electron withdrawal); used in nitration reactions.
2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetic acid Methyl (1,3) C₇H₁₀N₂O₂ 154.17 Reduced steric hindrance; enhanced solubility in polar solvents.
2-(3-Amino-5-phenyl-1H-pyrazol-1-yl)acetic acid Amino (3), phenyl (5) C₁₁H₁₁N₃O₂ 217.23 Amino group enables hydrogen bonding; potential bioactivity (e.g., kinase inhibition).
5-Amino-1H-pyrazole-3-acetic acid Amino (5) C₅H₇N₃O₂ 141.13 High polarity; used as a precursor for bioactive heterocycles.
2-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid Ethyl (1), fluoro (5), methyl (3) C₈H₁₁FN₂O₂ 186.19 Fluorine enhances metabolic stability; applications in agrochemicals.

Key Comparative Insights:

Substituent Effects on Acidity: The nitro group in 2-(1-methyl-3-nitro-1H-pyrazol-5-yl)acetic acid significantly lowers the pKa compared to the methyl-substituted analog , enhancing its reactivity in electrophilic substitutions. The amino group in 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid increases basicity, facilitating interactions with biological targets (e.g., enzymes).

Lipophilicity and Solubility: The phenyl group in the parent compound contributes to lipophilicity, which may limit aqueous solubility but improve membrane permeability. Methyl and ethyl substituents (e.g., ) reduce polarity, whereas the amino group introduces hydrogen-bonding capacity, improving solubility in polar solvents.

Biological and Industrial Applications: Fluorinated derivatives like 2-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid are prized in agrochemicals for their resistance to oxidative degradation. Amino-substituted analogs show promise in drug discovery due to their ability to mimic natural substrates in enzyme-binding pockets.

Synthetic Methodologies: Many analogs are synthesized via cyclocondensation of hydrazines with diketones or via nucleophilic substitution, as seen in the preparation of [4-(3-phenyl-1H-pyrazol-5-yl)phenoxy]acetic acid .

Research Findings and Analytical Data

  • Spectroscopic Characterization: IR and NMR data for {4-[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]phenoxy}acetic acid reveal key functional groups: C=O stretch at 1674 cm⁻¹ (IR) and aromatic protons at δ 6.93–7.61 ppm (¹H NMR). These techniques are critical for confirming substituent positions in analogs.
  • Crystallographic Studies :
    • Tools like SHELX and WinGX are widely used for resolving crystal structures of pyrazole derivatives, aiding in understanding packing interactions and stereoelectronic effects.

Biological Activity

2-(1-phenyl-1H-pyrazol-5-yl)acetic acid (commonly referred to as pyrazole acetic acid) is a compound that has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by various studies and data tables.

Chemical Structure and Properties

The chemical formula for this compound is C11H10N2O2C_{11}H_{10}N_2O_2. The compound features a pyrazole ring, which is known for its pharmacological significance. The presence of the acetic acid moiety enhances its solubility and bioavailability.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. In vitro assays demonstrated significant antibacterial activity against various strains of bacteria. For instance, derivatives were tested against Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli15
S. aureus18
B. subtilis14

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. In vitro assays showed that compounds similar to this compound exhibited antiproliferative effects against various cancer cell lines, including HT-29 (colon cancer) and PC-3 (prostate cancer). For example, one study reported an IC50 value of 6.43 µM for a related compound against HT-29 cells .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHT-296.43
PC-39.83

Anti-inflammatory and Analgesic Properties

In addition to antimicrobial and anticancer activities, pyrazole derivatives have shown anti-inflammatory effects in various models. Studies indicated that these compounds could reduce inflammation markers significantly in animal models . The analgesic activity was also assessed using acetic acid-induced writhing tests, where compounds demonstrated notable efficacy.

Table 3: Anti-inflammatory and Analgesic Activity

CompoundAnti-inflammatory EffectAnalgesic Effect
This compoundSignificant reduction in edemaReduced pain response

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of pyrazole derivatives to various biological targets, such as vascular endothelial growth factor receptor (VEGFR). These studies suggest that the structural characteristics of pyrazole derivatives can be optimized for enhanced biological activity .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

  • Anticancer Study : A compound similar to this compound was tested in vivo using a mouse model bearing Ehrlich ascites carcinoma, resulting in a significant increase in lifespan compared to control groups .
  • Inflammation Model : In a rat model of arthritis, administration of pyrazole derivatives resulted in decreased joint swelling and pain, indicating potential for treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-(1-phenyl-1H-pyrazol-5-yl)acetic acid, and how can reaction parameters be optimized?

  • Methodology : The compound is typically synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and a carbonyl source (e.g., DMF-DMA), followed by hydrolysis of the ester intermediate to the carboxylic acid . Key parameters include:

  • Temperature : Maintain 80–100°C during cyclocondensation to avoid side reactions.
  • Catalysts : Use acidic conditions (e.g., HCl) for cyclization and basic hydrolysis (NaOH) for ester conversion.
  • Yield Optimization : Purify intermediates via recrystallization (e.g., ethanol/water mixtures) to reduce impurities .

Q. How can structural characterization of this compound be performed using X-ray crystallography?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement) is standard. Key steps:

  • Crystallization : Grow crystals via slow evaporation in ethanol or DMSO.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 150–290 K.
  • Validation : Compare bond lengths (e.g., C–C ≈ 1.40–1.48 Å) and angles with density functional theory (DFT) calculations .

Q. What analytical techniques are recommended for purity assessment and quantification?

  • Methodology :

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/0.1% formic acid .
  • Titration : For carboxylic acid quantification, employ NaOH titration with phenolphthalein (error < 5% via triplicate trials) .
  • NMR : Confirm purity via integration of aromatic (δ 7.2–7.6 ppm) and acetic acid protons (δ 3.8–4.2 ppm) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic or crystallographic data?

  • Methodology :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) and compare vibrational spectra (IR/Raman) with experimental data .
  • Electron Density Maps : Analyze residual density peaks in SCXRD to identify disorder or solvent effects .
  • Statistical Validation : Use R-factors (e.g., R < 0.05) and goodness-of-fit (GOF ≈ 1.0) to assess model accuracy .

Q. What strategies minimize by-products during synthesis, and how are they characterized?

  • Methodology :

  • By-Product Identification : Use LC-MS to detect intermediates (e.g., unhydrolyzed esters or dimerization products).
  • Reaction Optimization : Reduce reaction time (<12 hours) and avoid excess phenylhydrazine to limit side reactions .
  • Chromatography : Employ flash chromatography (silica gel, ethyl acetate/hexane) for separation .

Q. How can biological activity assays be designed to evaluate antimicrobial or anticancer potential?

  • Methodology :

  • In Vitro Assays : Test against E. coli (MIC via broth dilution) or cancer cell lines (MTT assay, IC50 determination) .
  • Molecular Docking : Use AutoDock Vina to predict binding affinity for targets like EGFR or DHFR .
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., electron-withdrawing groups on phenyl) to enhance activity .

Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies in melting points or spectral data across studies?

  • Methodology :

  • Reference Standards : Compare with authenticated samples (e.g., commercial or synthesized controls).
  • Environmental Factors : Account for solvent polarity (e.g., DMSO vs. CDCl3 in NMR) and crystallization conditions .
  • Collaborative Validation : Cross-check data with independent labs using identical protocols .

Safety and Compliance

Q. What safety protocols are critical for handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (Category 2 irritant) .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .
  • Spill Management : Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste protocols .

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